molecular formula C19H19Br2ClN2 B12955964 (R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

Cat. No.: B12955964
M. Wt: 470.6 g/mol
InChI Key: OIPRWQHOCYCEBQ-GOSISDBHSA-N
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Description

(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a potent and selective chemical probe for the second bromodomain (BD2) of BET proteins. This enantiomer exhibits high affinity for the BD2 domains of BRD2, BRD3, and BRD4, while demonstrating significantly lower activity against the first bromodomains (BD1), enabling precise dissection of BD2-specific functions in epigenetic signaling. Its primary research value lies in investigating the role of BET BD2 in gene regulation and disease pathogenesis, particularly in oncology and inflammatory models . As a key tool compound, it facilitates the study of transcriptional control in cancers such as leukemia and lymphoma, where BET proteins are known to regulate the expression of key oncogenes like MYC. Research utilizing this probe has been instrumental in defining a selective gene signature controlled by BD2 inhibition , highlighting its utility in developing targeted therapeutic strategies that may circumvent the thrombocytopenic liabilities associated with pan-BET inhibition. This makes it an indispensable asset for chemical biology and translational research aimed at understanding epigenetic mechanisms and validating BD2 as a therapeutic target.

Properties

Molecular Formula

C19H19Br2ClN2

Molecular Weight

470.6 g/mol

IUPAC Name

(2R)-6,15-dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C19H19Br2ClN2/c20-14-7-13-2-1-12-8-15(22)9-16(21)17(12)18(19(13)24-10-14)11-3-5-23-6-4-11/h7-11,18,23H,1-6H2/t18-/m1/s1

InChI Key

OIPRWQHOCYCEBQ-GOSISDBHSA-N

Isomeric SMILES

C1CNCCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl

Canonical SMILES

C1CNCCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, cyclization, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions are commonly used to introduce oxygen-containing functional groups or modify the electronic properties of the compound.

Reaction Conditions:

  • Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

  • Solvents : Dichloromethane (CH₂Cl₂) or acetic acid.

  • Temperature : Typically room temperature to 60°C.

Observations:

Oxidation of this compound can lead to the formation of ketone or carboxylic acid derivatives by targeting the benzylic positions or the piperidine ring. The halogen atoms on the aromatic ring remain largely intact under mild oxidative conditions .

Reduction Reactions

Reduction reactions are employed to remove halogen atoms or reduce double bonds within the structure.

Reaction Conditions:

  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Solvents : Ethanol or tetrahydrofuran (THF).

  • Temperature : Ambient or slightly elevated temperatures.

Observations:

Reduction of this compound can result in dehalogenation or hydrogenation of unsaturated bonds. For example, catalytic hydrogenation can yield a fully saturated cycloheptane derivative, whereas LiAlH₄ may selectively reduce specific functional groups without affecting aromatic halogens .

Substitution Reactions

The halogen atoms in this compound serve as excellent leaving groups in nucleophilic substitution reactions.

Reaction Conditions:

  • Nucleophiles : Amines, thiols, or alkoxides.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Catalysts : Base catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Temperature : 50–120°C depending on the nucleophile used.

Observations:

Substitution reactions can replace bromine or chlorine atoms with functional groups such as -NH₂, -SH, or -OR. This allows for the synthesis of a variety of derivatives with potential applications in medicinal chemistry .

Cyclization Reactions

The compound's structure allows for intramolecular cyclization under specific conditions to form fused ring systems.

Reaction Conditions:

  • Reagents : Strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

  • Solvents : Toluene or nitrobenzene.

  • Temperature : 80–150°C.

Observations:

Cyclization reactions can yield polycyclic aromatic compounds by forming new C-C bonds between adjacent carbons on the aromatic ring. These reactions often require elevated temperatures and careful control of reaction conditions to avoid decomposition .

Hydrolysis Reactions

Hydrolysis reactions target ester or amide derivatives of this compound to yield corresponding carboxylic acids or amines.

Reaction Conditions:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Solvents : Water-alcohol mixtures.

  • Temperature : 20–100°C depending on the functional group being hydrolyzed.

Observations:

Hydrolysis is particularly useful for modifying derivatives of this compound that contain ester or amide linkages. The reaction is typically carried out under acidic conditions for esters and basic conditions for amides .

Data Table: Representative Multi-Step Reactions

StepReagents/ConditionsYield (%)Observations
1HOBT, DEC / DMF / 24 h / 25°C80%Formation of an intermediate with minimal side products .
2TFA / CH₂Cl₂ / 24 h / 25°C82%Substitution reaction yielding a derivative with modified halogens .
3NaOH / ethanol / pH 9 / 110°CHighHydrolysis leading to amine derivatives .

Scientific Research Applications

Pharmacological Research

The compound exhibits notable biological activity, particularly in the field of pharmacology. Preliminary studies indicate its potential interactions with various biological targets, including receptors and enzymes involved in neuropharmacology. The presence of the piperidine ring is often associated with psychoactive properties, making this compound a candidate for further investigation in drug development.

Case Studies:

  • Neuropharmacological Screening: Initial evaluations have shown that (R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine may influence neurotransmitter pathways. For instance, studies on its binding affinity to dopamine receptors suggest its potential as an antipsychotic agent.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for the development of novel derivatives that can be tailored for specific properties or activities.

Synthesis Pathways:
The synthesis typically involves multi-step reactions that introduce bromine and chlorine substituents while maintaining the integrity of the piperidine structure. Key reagents often include:

  • Brominating agents for introducing bromine atoms.
  • Chlorinating agents for the chlorine substitution.

Applications in Synthesis:

  • Building Block for Drug Development: Its derivatives are being explored for their efficacy as potential therapeutic agents against various diseases due to their structural similarities to known drugs.

Future Research Directions

The unique structural features of this compound warrant further exploration into its potential applications. Future studies should focus on:

  • In Vivo Studies: Evaluating its pharmacokinetics and therapeutic efficacy in animal models to establish safety and effectiveness.
  • Mechanistic Studies: Understanding the molecular mechanisms underlying its biological activity will aid in optimizing its structure for enhanced efficacy.

Mechanism of Action

The mechanism of action of ®-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms may play a role in its binding affinity and specificity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[5,6]cyclohepta[1,2-b]pyridine Family

Compound Name Substituents/Modifications Biological Target/Activity Key Data Reference
(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 3,10-Dibromo; 8-chloro; 11-(piperidin-4-yl) FPT inhibitor (IC₅₀ = 1.9 nM); Antitumor agent Oral efficacy in rodent and primate models; Serum half-life >6 hours in primates
8-Chloro-11-(1-((3-nitrophenyl)sulfonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (4b) 8-Chloro; 11-(piperidin-4-ylidene) with 3-nitrophenylsulfonyl group Synthetic intermediate; No direct bioactivity reported Melting point: 221.7–222.8°C; ¹H-NMR (CDCl₃): δ 8.54 (d, 1H), 7.95 (s, 1H)
Rupatadine (UR-12592) 8-Chloro; 11-(1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene) Dual histamine (H₁) and PAF antagonist (Ki = 0.10 µM for H₁; 0.55 µM for PAF) ID₅₀ = 0.31 mg/kg (i.v.) in PAF-induced murine mortality; Non-sedative
Desloratadine 8-Chloro; 11-(piperidin-4-ylidene) H₁ antihistamine (Metabolite of loratadine) Impurity in loratadine synthesis; Controlled in drug substance
Loratadine Impurity G 8-Chloro; 11-(1-methylpiperidin-4-ylidene) Structural impurity in loratadine Molecular weight: 324.85 g/mol; CAS: 38092-89-6

Functional and Pharmacological Comparisons

  • Antitumor vs. Antiallergic Activity :
    The dibromo-chloro derivative (target compound) is optimized for FPT inhibition, while analogues like rupatadine and desloratadine target histamine/PAF pathways for allergy treatment. Bromine atoms at positions 3 and 10 in the target compound enhance steric bulk and electronic effects, improving FPT binding .
  • Stereochemical Impact :
    The (R)-configuration at position 11 is critical for the target compound’s activity. In contrast, desloratadine and loratadine lack stereochemical specificity at this position, as their activity depends on H₁ receptor binding .
  • Pharmacokinetics :
    The target compound exhibits prolonged serum half-life (>6 hours) in primates due to its piperidine-carboxamide side chain. Rupatadine, despite similar structural complexity, has a shorter duration (34% inhibition at 26 hours post-dose) .

Biological Activity

(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by multiple halogen substituents and a piperidine moiety, suggests diverse biological activities and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H19Br2ClN2
  • Molecular Weight : 470.63 g/mol
  • CAS Number : 193276-49-2

The compound features a multi-ring system that enhances its binding affinity to biological receptors, particularly those involved in neuropharmacology .

Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes. The presence of the piperidine ring is often associated with psychoactive properties, suggesting that this compound might influence neurotransmission pathways. Research highlights its potential as an inhibitor of certain phospholipases, which are critical in various signaling pathways .

Biological Activity and Applications

The biological activity of this compound has been evaluated in several contexts:

  • Neuropharmacology : Studies suggest that the compound may exhibit effects similar to known psychoactive agents by modulating neurotransmitter systems. The halogen substituents are believed to enhance its affinity for specific receptors involved in mood regulation and anxiety .
  • Antihistamine Activity : There is a structural similarity to loratadine, an established antihistamine. This similarity raises the possibility of this compound being evaluated for similar therapeutic uses .
  • Inhibitory Effects on Enzymes : The compound has shown promise in inhibiting enzymes such as phospholipase A2. This inhibition could lead to applications in treating conditions associated with excessive inflammation or cellular signaling disruptions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study FocusFindingsReference
NeuropharmacologyPotential modulation of neurotransmitter systems; psychoactive properties
Antihistamine ActivityStructural similarity to loratadine; potential antihistamine effects
Enzyme InhibitionInhibition of phospholipase A2; implications for anti-inflammatory therapies

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance or alter its biological activity. For example:

  • Halogen Substituents : The presence of bromine and chlorine atoms can significantly affect binding affinity and selectivity towards biological targets.
  • Piperidine Moiety : Variations in the piperidine ring can lead to different pharmacological profiles.

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